Novel upregulator of TRIB1 expression, leading to reprogramming of hepatic lipoprotein metabolism from lipogenesis to scavenging BRD0418 is an upregulator of TRIB1 expression. It acts by leading to the reprogramming of hepatic lipoprotein metabolism from lipogenesis to scavenging.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BP14979, also known as BP1,4979 or BP1.4979, is D3Rselective partial agonist. Growing attention has been directed towards the potential involvement of the dopamine D3 receptor (D3R) in modulating effects of psychomotor stimulants.
BPC Hydroiodide is a modulator of TTD-PHD histone reader module, binding to the TTD groove. BPC Hydroiodide competes with linker binding, promoting open TTD-PHD conformations.
BP-897 is a dopamine D3 receptor partial agonist. It selectively binds to the dopamine D3 over the D2, D1, and D4 receptors (Kis = 0.92, 61, 3,000, and 300 nM, respectively, for the recombinant human receptors). It is also selective over α1- and α2-adrenergic receptors (Kis = 60 and 83 nM, respectively) and the serotonin (5-HT) receptor subtypes 5-HT1A and 5-HT7 (Kis = 84 and 345 nM, respectively), as well as muscarinic, histamine, and opioid receptors (Kis = >1 µM for all). BP-897 inhibits cAMP accumulation induced by forskolin (EC50 = 1 nM) and increases mitogenesis in NG 108-15 cells with a maximum efficacy of 55%, an effect that can be blocked by the dopamine D3 receptor antagonist nafadotride. It also acts as a dopamine D3 receptor antagonist, failing to increase [35S]GTPγS binding to CHO cell membranes expressing the recombinant human D3 receptor and inhibiting the effect of dopamine in the same assay (IC50 = 416.87 nM). BP-897 (0.5 and 1 mg/kg) reduces cocaine-seeking behavior, but has no reinforcing properties itself, in rats trained to self-administer cocaine. BP897 is a potent (K(i) = 0.92 nM) dopamine D receptor compound developed for the treatment of cocaine abuse and craving. BP 897 has a high selectivity for the dopamine D versus D receptors (70-fold) and a moderate affinity for 5-HT(1A) receptors, (K(i) = 84 nM), adrenergic-alpha (K(i) = 60 nM) and -alpha adrenoceptors (K(i) = 83 nM). BP 897 displays significant intrinsic activity at the human dopamine D receptor by decreasing forskolin-stimulated cAMP levels and by stimulating mitogenesis of dopamine D-expressing NG108-15 cells.